

# A Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Identification and Properties

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## Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

Cat. No.: B1631267

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3,5-Tricaffeoylquinic acid**, a naturally occurring polyphenol. The document details its chemical identification through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development.

## Chemical Identity and Properties

**1,3,5-Tricaffeoylquinic acid** is a derivative of quinic acid where three hydroxyl groups are esterified with caffeic acid. It has garnered significant interest due to its biological activities, notably as an anti-HIV agent through the inhibition of Ribonuclease H (RNase H).<sup>[1][2]</sup>

Property	Value	Source
CAS Number	1073897-80-9	[3][4][5][6][7]
Molecular Formula	C <sub>34</sub> H <sub>30</sub> O <sub>15</sub>	[3][6]
Molecular Weight	678.599 g/mol	[3][4][6]
Compound Type	Phenylpropanoid	[6]
Botanical Source	Xanthium strumarium L. (Siberian Cocklebur Fruit), Helichrysum populifolium	[1][6]
Purity (Typical)	~98% (via HPLC)	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[5]

## Analytical Identification

The structural elucidation and confirmation of **1,3,5-Tricaffeoylquinic acid** rely on a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural determination of **1,3,5-Tricaffeoylquinic acid**, allowing for the precise assignment of protons and carbons within the quinic acid and caffeoyl moieties.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a precisely weighed sample (typically 1-5 mg) of **1,3,5-Tricaffeoylquinic acid** in a suitable deuterated solvent, such as Methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300, 500, 600, or 900 MHz).[1]

- Data Acquisition: Record  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature.
- Referencing: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g.,  $\text{CD}_3\text{OD}$  at 3.31 ppm for  $^1\text{H}$  and 49.0 ppm for  $^{13}\text{C}$ ).<sup>[1]</sup>

#### $^{13}\text{C}$ NMR Spectral Data (225 MHz, MeOD)<sup>[2]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
174.1	Quinic Acid C=O
168.8 (2C)	Caffeoyl C=O
167.8	Caffeoyl C=O
149.7 (2C), 149.4	Caffeoyl Aromatic C-O
148.0, 147.4 (2C)	Caffeoyl Aromatic C-O
146.9 (2C), 146.5	Caffeoyl Aromatic C-O
127.8, 127.5 (2C)	Caffeoyl Aromatic C-H
123.1 (2C), 122.2	Caffeoyl Aromatic C-H
116.6 (3C), 116.1	Caffeoyl Aromatic C-H / C=C
115.5, 115.3 (2C)	Caffeoyl Aromatic C-H / C=C
115.1, 115.0	Caffeoyl Aromatic C-H / C=C
80.7, 72.9, 72.2, 71.2	Quinic Acid C-O
38.3, 32.9	Quinic Acid $\text{CH}_2$

$^1\text{H}$  NMR Spectral Data Detailed proton NMR data can be found in specialized literature. Key resonances are consistently observed for the methylene protons at positions 2 and 6 of the quinic acid moiety between 2.0 and 3.0 ppm.<sup>[1]</sup> Acylation of the hydroxyl groups leads to a downfield shift of the attached proton signals.<sup>[8]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce the molecular formula.

#### Experimental Protocol: ESI-HRMS

- **Sample Infusion:** Introduce a dilute solution of the compound directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., IT-TOF).
- **Ionization Mode:** Acquire spectra in both positive ( $[M+Na]^+$ ) and negative ( $[M-H]^-$ ) ionization modes.
- **Data Analysis:** Determine the exact mass of the parent ion and analyze the fragmentation patterns (MS/MS) to confirm the structure. The fragmentation of caffeoylquinic acids typically involves the loss of caffeoyl groups.

#### High-Resolution Mass Spectrometry Data<sup>[2]</sup>

Ion	Calculated m/z	Found m/z
$[C_{34}H_{30}O_{15}Na]^+$ ( $[M+Na]^+$ )	701.1482	701.1526

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **1,3,5-Tricaffeoylquinic acid** and for its quantification in complex mixtures like plant extracts.

#### Experimental Protocol: HPLC-DAD

- **Instrumentation:** Utilize an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- **Mobile Phase:** A gradient elution is typically employed, consisting of an aqueous solvent (A), often acidified with formic or acetic acid (e.g., 0.1% formic acid in water), and an organic

solvent (B), such as acetonitrile or methanol.

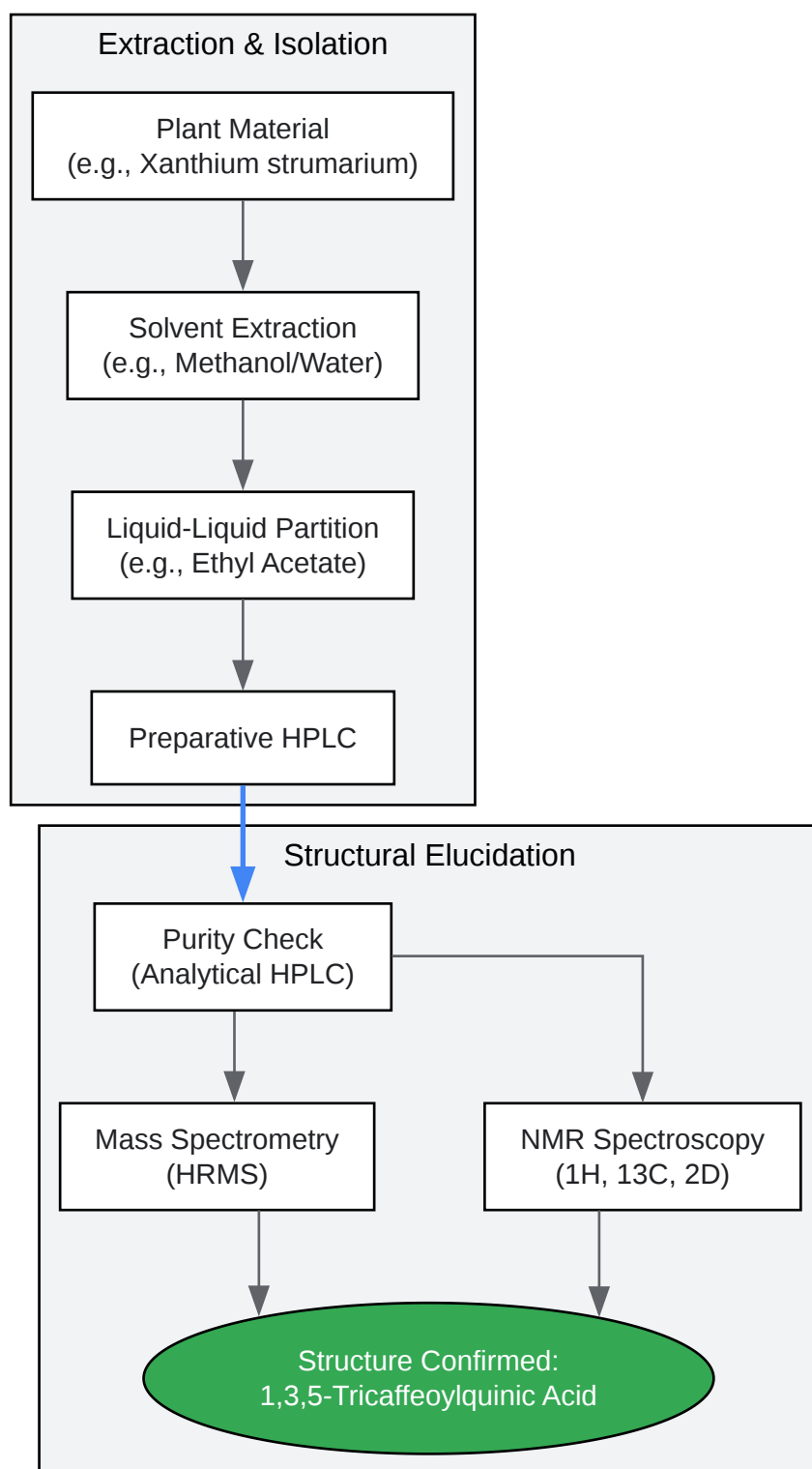
- Gradient Program (Example): An optimized gradient is crucial for separating various caffeoylquinic acid isomers. An example for related compounds starts with 10-20% B over 5 min, increasing to 25% B over the next 25 min, and then ramping up to 100% B to elute all components.[\[9\]](#)
- Detection: Monitor the elution profile at a wavelength where caffeoylquinic acids exhibit maximum absorbance, typically around 320-330 nm.[\[9\]](#)[\[10\]](#)
- Quantification: Use an external standard of known concentration to generate a calibration curve for accurate quantification.

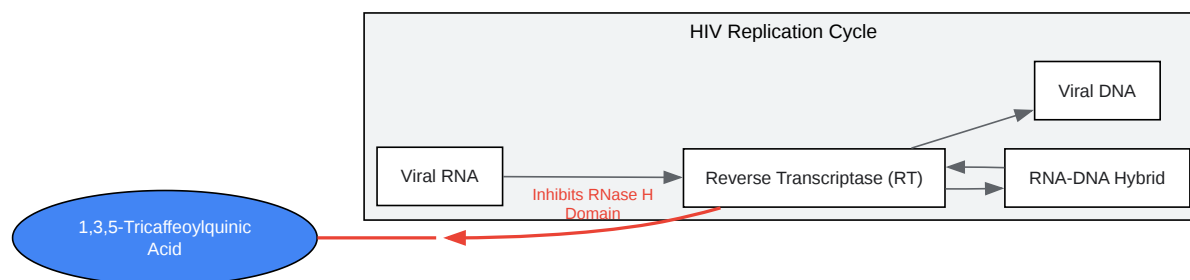
## Biological Activity and Mechanism of Action

**1,3,5-Tricafeoylquinic acid** has been identified as a potent inhibitor of the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase, which is essential for viral replication.[\[1\]](#)[\[2\]](#) This specific inhibition presents a novel mechanism for antiviral therapy.

## Visualizations

Below are diagrams illustrating a typical workflow for the analysis of **1,3,5-Tricafeoylquinic acid** and its proposed mechanism of action.





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